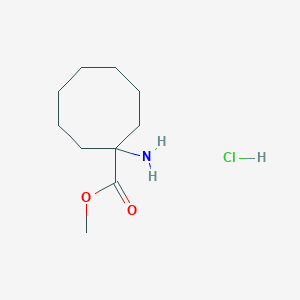

Methyl 1-aminocyclooctanecarboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of methyl 1-aminocyclooctanecarboxylate hydrochloride centers around the eight-membered cyclooctane ring system, which exhibits remarkable conformational flexibility compared to smaller ring systems. The compound features a cyclooctane ring structure with an amino group and a carboxylate ester functional group positioned at the same carbon atom, creating a quaternary carbon center that significantly influences the overall molecular geometry. This structural arrangement places the molecule within the classification of amino acid derivatives, specifically as an amino acid ester, where the cyclooctane ring replaces the simple alkyl chains found in conventional amino acids.

The stereochemical configuration of this compound involves multiple centers of conformational variability, primarily arising from the eight-membered ring system's ability to adopt various conformations. Cyclooctane itself has been extensively studied using computational methods, with researchers noting that "cyclooctane is unquestionably the conformationally most complex cycloalkane owing to the existence of many conformers of comparable energy". The boat-chair conformation represents the most stable form among the possible conformations, while the crown conformation exhibits slightly less stability. Additional conformational possibilities include tub, boat-boat, twist boat-chair, and twist chair-chair arrangements, each contributing to the overall conformational landscape of the parent cyclooctane system.

The presence of the amino and carboxylate ester substituents at the 1-position of the cyclooctane ring introduces additional stereochemical complexity through their influence on ring puckering and overall molecular shape. The quaternary carbon bearing these functional groups creates a rigid attachment point that constrains certain conformational movements while allowing others to occur more freely. The hydrochloride salt formation further impacts the molecular architecture by introducing ionic character to the amino group, which affects both intramolecular and intermolecular interactions throughout the crystal lattice.

Properties

IUPAC Name |

methyl 1-aminocyclooctane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-9(12)10(11)7-5-3-2-4-6-8-10;/h2-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBONNYHELEHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726332 | |

| Record name | Methyl 1-aminocyclooctane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92398-52-2 | |

| Record name | Methyl 1-aminocyclooctane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 1-aminocyclooctanecarboxylate hydrochloride serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity:

- Antifungal Agents : The compound has been linked to the synthesis of carbocyclic β-amino acids, which exhibit antifungal properties. For instance, derivatives of this compound have shown potential as antifungal agents similar to Cispentacin, which is effective against fungal infections .

- Peptide Synthesis : It is utilized in the preparation of modified peptides that can improve therapeutic efficacy and stability. The incorporation of this compound into peptide structures can lead to enhanced biological activities due to its unique cyclic structure .

Enzymatic Reactions

The compound has also been studied for its role in enzymatic reactions, particularly those involving lipases:

- Kinetic Resolution : this compound has been employed in lipase-catalyzed kinetic resolutions. These reactions are crucial for obtaining enantiomerically pure compounds, which are often required in drug development . The use of specific lipases allows for high enantioselectivity, making this compound a key player in asymmetric synthesis .

- Substrate for Enzyme Studies : Researchers have explored its use as a substrate in various enzymatic assays to understand enzyme specificity and kinetics better. The ability to resolve racemic mixtures into their enantiomers using this compound highlights its significance in biocatalysis .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its versatility:

- Synthesis of Novel Compounds : The compound can be transformed into various derivatives through standard organic reactions such as alkylation and acylation. These derivatives can lead to the discovery of new compounds with potential biological activities .

- Building Block for Complex Molecules : Its cyclic structure allows it to be used as a precursor for more complex molecular architectures, making it an essential component in the design of new materials and pharmaceuticals.

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity comparable to established antifungal drugs. The modifications made to the basic structure enhanced efficacy against resistant fungal strains.

Case Study 2: Enzymatic Kinetic Resolution

In a series of experiments, researchers utilized this compound as a substrate for lipase-catalyzed kinetic resolution, achieving high enantiomeric excess (ee > 98%) under optimized conditions. This highlighted the compound's utility in producing enantiopure intermediates for pharmaceutical applications.

Mechanism of Action

The mechanism by which methyl 1-aminocyclooctanecarboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the context of the research or industrial application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most structurally analogous compound identified in the evidence is Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 72784-42-0) . Key differences arise from the cycloalkane ring size, which significantly impacts physicochemical and functional properties.

| Property | Methyl 1-aminocyclooctanecarboxylate HCl | Methyl 1-aminocyclopropanecarboxylate HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ClNO₂ (estimated) | C₅H₉NO₂·HCl |

| Molecular Weight | ~219.71 g/mol | 151.593 g/mol |

| Ring Size | 8-membered (cyclooctane) | 3-membered (cyclopropane) |

| Ring Strain | Low (flexible chair-like conformers) | High (60° bond angles, severe angle strain) |

| Potential Applications | Peptidomimetics, drug scaffolds | Synthetic intermediates, small-molecule drugs |

Impact of Ring Size on Properties

- Conformational Flexibility : The cyclooctane ring allows for multiple chair-like conformations, enabling adaptive binding in biological systems. In contrast, the rigid cyclopropane ring restricts conformational mobility, limiting its utility in dynamic interactions .

- Solubility and Stability : Larger rings (e.g., cyclooctane) may exhibit lower solubility in polar solvents due to increased hydrophobicity but better thermal stability. Cyclopropane derivatives, despite higher strain, often display enhanced reactivity in ring-opening reactions .

- Synthetic Utility : Cyclopropane analogs are widely used as strained intermediates in organic synthesis, whereas cyclooctane derivatives are less explored but promising for designing macrocyclic therapeutics.

Broader Context of Hydrochloride Salts

While benzydamine hydrochloride () and chlorphenoxamine hydrochloride () are pharmacologically active hydrochlorides, their structural complexity (e.g., aromatic rings, ether linkages) distinguishes them from aminocycloalkanecarboxylates. These differences highlight the unique role of cyclic β-amino acid hydrochlorides in balancing rigidity and flexibility for targeted applications .

Biological Activity

Methyl 1-aminocyclooctanecarboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is derived from cyclooctane, a saturated hydrocarbon, modified to include an amino group and a carboxylate moiety. This structural modification enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that derivatives of cyclooctane compounds exhibit significant anticancer activity. For instance, compounds structurally related to methyl 1-aminocyclooctanecarboxylate have demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu Hypopharyngeal | 15 | Apoptosis induction |

| MCF-7 Breast Cancer | 20 | Cell cycle arrest |

| HT29 Colon Cancer | 25 | Inhibition of proliferation |

2. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. These properties are particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to scavenge free radicals has been documented, potentially offering protective effects against neuronal damage.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell migration.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study A : In vitro studies on FaDu cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups.

- Study B : Animal models treated with the compound showed reduced tumor growth rates and improved survival outcomes, suggesting its potential as an adjunct therapy in cancer treatment.

Preparation Methods

Direct Esterification of 1-Aminocyclooctanecarboxylic Acid with Methanol and Acid Catalysts

One common approach to prepare methyl esters of amino cycloalkane carboxylic acids, including methyl 1-aminocyclooctanecarboxylate hydrochloride, is the esterification of the corresponding amino acid with methanol in the presence of strong acid catalysts such as concentrated sulfuric acid or thionyl chloride.

-

- The amino acid (1-aminocyclooctanecarboxylic acid) is suspended or dissolved in methanol.

- A catalytic amount of concentrated sulfuric acid or thionyl chloride is added dropwise at low temperature (0°C to room temperature) to avoid side reactions.

- The reaction mixture is refluxed for several hours (typically 2 hours or more) to complete esterification.

- After completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to adjust pH.

- The ester product is extracted with an organic solvent such as ethyl acetate, washed, dried, and concentrated under reduced pressure to yield the methyl ester hydrochloride salt.

| Parameter | Details |

|---|---|

| Starting material | 1-(tert-butoxycarbonylamino)-cyclobutane-1-carboxylic acid (analogous substrate) |

| Catalyst | Concentrated H2SO4 (10 mL per 9.29 mmol substrate) |

| Solvent | Methanol (30 mL) |

| Temperature | 0°C initially, reflux at 0°C for 2 hours |

| Workup | pH adjusted to 8-9 with saturated NaHCO3 solution; extraction with ethyl acetate |

| Yield | 75% (for methyl 1-aminocyclobutanecarboxylate) |

| Product form | White solid methyl ester hydrochloride |

This method, while demonstrated for cyclobutane derivatives, is applicable to cyclooctane analogs with similar reaction conditions, adapting reflux times and temperatures as needed.

Thionyl Chloride-Mediated Esterification in Methanol

Another widely used method involves the reaction of the amino acid with thionyl chloride in methanol at low temperatures to form the methyl ester hydrochloride salt directly.

-

- The amino acid is suspended in methanol cooled to -15°C to 0°C.

- Thionyl chloride is added dropwise, maintaining the temperature below 7°C to control reaction rate and minimize side products.

- After complete addition, the mixture is stirred at room temperature overnight for full conversion.

- The reaction mixture is concentrated under reduced pressure to remove excess reagents and solvents.

- The crude methyl ester hydrochloride salt is obtained as a white solid and can be used directly or further purified.

| Parameter | Details |

|---|---|

| Starting material | 1-Aminocyclopentanecarboxylic acid |

| Reagent | Thionyl chloride (1.8 equiv.) |

| Solvent | Methanol (6.5 L for 5.23 mol substrate) |

| Temperature | -15°C to 7°C during addition; room temp overnight |

| Yield | 100% (crude product) |

| Product form | White solid methyl 1-aminocyclopentanecarboxylate hydrochloride |

| Characterization | 1H NMR confirms structure |

This method is efficient and yields high purity product without requiring further purification steps, making it suitable for scale-up.

Preparation via N,N-Dichloroamine Intermediates (Advanced Synthetic Route)

A more specialized method involves the chlorination of the corresponding amine in a biphasic system with water and an inert organic solvent, maintaining neutral pH by adding a strong base such as sodium hydroxide. This method is primarily used to prepare N,N-dichloroamine derivatives, which can be further transformed into this compound or related compounds.

-

- The amine salt (e.g., sodium salt of 1-aminocyclohexanecarboxylic acid) is dissolved in water and mixed with a water-immiscible organic solvent such as carbon tetrachloride or methylene chloride.

- Chlorine gas is bubbled into the mixture at 0-5°C with vigorous stirring.

- Sodium hydroxide is added simultaneously to maintain the pH between 7 and 10, preventing decomposition.

- After chlorination, the mixture is acidified with hydrochloric acid to liberate the free acid or its hydrochloride salt.

- The organic phase is separated, washed, and concentrated to isolate the product.

-

- Reaction temperature control is critical to avoid product decomposition.

- The amount of chlorine used is typically in excess (more than 2 moles per mole of amine).

- The method is useful for producing symmetrical azo compounds but can be adapted for intermediate amine hydrochlorides.

| Parameter | Details |

|---|---|

| Starting material | Sodium salt of 1-aminocyclohexanecarboxylic acid |

| Solvents | Water (200 parts), methylene chloride (200 parts) |

| Chlorine | 71 parts at 0-5°C |

| Base | 50% NaOH added to maintain pH 7-10 |

| Acidification | 36% HCl added to liberate free acid |

| Product isolation | Organic phase separation and aqueous extraction |

| Application | Intermediate for azo compound synthesis |

While this method is more complex, it offers a pathway for functionalized derivatives and can be adapted for cyclooctane analogs.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | Methanol, concentrated H2SO4, reflux 2 h at 0°C | ~75 | Simple, well-established | Suitable for various cycloalkyl amines |

| Thionyl chloride esterification | Thionyl chloride, methanol, -15 to 7°C, overnight stirring | ~100 | High yield, direct salt formation | Requires careful temperature control |

| N,N-Dichloroamine intermediate | Chlorine, sodium hydroxide, water/organic solvent, 0-5°C | Variable | Enables advanced derivatives | Complex setup, pH critical |

Research Findings and Analytical Data

Yields: Esterification via thionyl chloride in methanol consistently achieves near-quantitative yields (~100%) for cycloalkyl amino acid esters hydrochlorides, indicating high efficiency and purity.

Reaction Control: Maintaining low temperatures during reagent addition is crucial to prevent side reactions and decomposition, especially in chlorination steps.

Purification: Neutralization and extraction steps are essential to isolate the hydrochloride salt in pure form. Organic solvent choice (ethyl acetate, dichloromethane) impacts extraction efficiency.

Characterization: 1H NMR spectroscopy confirms the methyl ester and amino functionalities, with characteristic singlets for methyl ester protons and multiplets for cycloalkyl ring protons.

Q & A

Q. What are the recommended methods for synthesizing Methyl 1-aminocyclooctanecarboxylate hydrochloride, and what challenges are commonly encountered?

Synthesis typically involves multi-step processes, including cyclooctane ring formation, carboxylation, and amination, followed by hydrochloride salt formation to enhance stability and solubility . Key challenges include controlling stereochemistry during cyclooctane ring closure and ensuring high yield during the final salt formation. Techniques like column chromatography or recrystallization are critical for purification .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and X-ray crystallography for absolute configuration determination. For example, PubChem-derived InChI identifiers and crystallographic data from analogous compounds (e.g., alizapride hydrochloride) provide reference frameworks for validation .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The hydrochloride salt form improves solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). Pre-saturation with inert gases (e.g., nitrogen) is recommended to prevent degradation in aqueous solutions .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound, given its structural uniqueness?

Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding studies) due to the compound’s amino and keto functional groups, which may interact with biological systems . Dose-response curves and control experiments using structural analogs (e.g., Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride) can isolate mechanistic effects .

Q. What strategies resolve contradictions in experimental data arising from batch-to-batch variability?

Implement rigorous purity assessments via high-performance liquid chromatography (HPLC) or mass spectrometry to identify impurities impacting results . Replicate experiments across independent batches and compare with structurally similar compounds (e.g., similarity index analogs from methyl 3-cyclopropyl-3-oxopropanoate) to distinguish compound-specific effects from artifacts .

Q. How can computational modeling enhance understanding of this compound’s reactivity or pharmacokinetics?

Molecular docking or density functional theory (DFT) simulations using PubChem-derived structural data (e.g., InChI identifiers) can predict interactions with biological targets or degradation pathways . Validate models with experimental data from in vitro assays .

Q. What methodologies are critical for assessing the compound’s stability under varying experimental conditions?

Accelerated stability studies (e.g., exposure to light, heat, or humidity) paired with spectroscopic monitoring (UV-Vis, FTIR) identify degradation products. For example, hydrochloride salts may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Methodological Considerations

- Comparative Analysis with Structural Analogs : Use similarity indices (e.g., 0.93–0.96 for methyl 4-methyl-3-oxopentanoate) to benchmark reactivity or biological activity .

- Data Reprodubility : Standardize synthesis protocols and analytical methods (e.g., NMR parameters) across labs to minimize variability .

- Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling hydrochloride salts, including proper ventilation and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.